

Technical Support Center: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Cat. No.: B046132

[Get Quote](#)

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** (CAS No: 590395-57-6).

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid?

This compound is an organic building block containing an aldehyde, a carboxylic acid, an ether, and a benzene ring functional group.[\[1\]](#) Its key properties are summarized in the table below.

Q2: What are the primary safety hazards associated with this compound?

This compound is classified as a skin, eye, and respiratory irritant.[\[2\]](#) It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.[\[2\]](#)[\[3\]](#) Avoid breathing dust, fumes, or vapors.[\[2\]](#)

Q3: What is the recommended long-term storage condition for this compound?

For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place.[\[2\]](#) Several suppliers recommend refrigeration at 2-8°C under an inert atmosphere.[\[1\]](#)[\[4\]](#)

Q4: In which solvents is this compound soluble?

While specific solubility data is limited, related aromatic carboxylic acids are typically soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, and sparingly soluble in water.[\[5\]](#) For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a compatible organic solvent before dilution.[\[5\]](#)

Data Presentation

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	590395-57-6	[1] [6]
Molecular Formula	C ₁₁ H ₁₂ O ₅	[1] [6]
Molecular Weight	224.21 g/mol	[1] [6]
Appearance	Solid (form may vary)	[7]
Purity	Typically ≥95%	[2] [4]

Table 2: Recommended Storage and Handling Conditions

Condition	Recommendation	Rationale	Source
Temperature	2-8°C, Cool, Dry Place	To minimize thermal degradation and potential side reactions.	[1][2][4]
Atmosphere	Inert Atmosphere (e.g., Argon, Nitrogen)	To prevent oxidation, particularly of the aldehyde group.	[1][8]
Container	Tightly Closed, Amber Vial or Light-Protected	To prevent oxidation and photodegradation.	[2][3][5]
Handling	Well-ventilated area or chemical fume hood	To avoid inhalation of dust or vapors, which can cause respiratory irritation.	[2][3][9]
PPE	Safety Goggles, Gloves, Lab Coat	To prevent skin and eye irritation upon contact.	[2][10]

Troubleshooting Guide

Problem: The solid has changed color (e.g., turned yellow).

- Possible Cause: This may indicate degradation, possibly due to oxidation of the aldehyde group or exposure to light (photodegradation). Aldehydes are susceptible to oxidation, which can sometimes lead to colored impurities.[11][12]
- Solution:
 - Verify the purity of the material using an analytical method like HPLC before use.
 - For future prevention, ensure the compound is stored under an inert atmosphere and protected from light.[3][5] Always use high-purity, degassed solvents for preparing solutions.[5]

Problem: A precipitate forms when diluting a stock solution into an aqueous buffer.

- Possible Cause: The concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic co-solvent percentage may be too low to keep the compound dissolved.
- Solution:
 - Decrease the final concentration of the compound.
 - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for the experiment.
 - Perform a solubility test to determine the maximum achievable concentration in your specific buffer system.

Problem: Experimental results are inconsistent or show a loss of activity over time.

- Possible Cause: The compound may be degrading in your experimental medium. The aldehyde and carboxylic acid functionalities can be reactive under certain pH, temperature, or oxidative conditions.[\[5\]](#)
- Solution:
 - Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[\[5\]](#)
 - Conduct a time-course stability study by incubating the compound in the assay medium and analyzing its concentration by HPLC at various time points.[\[5\]](#)
 - If instability is confirmed, consider adjusting the buffer pH or adding antioxidants if compatible with the experimental design.

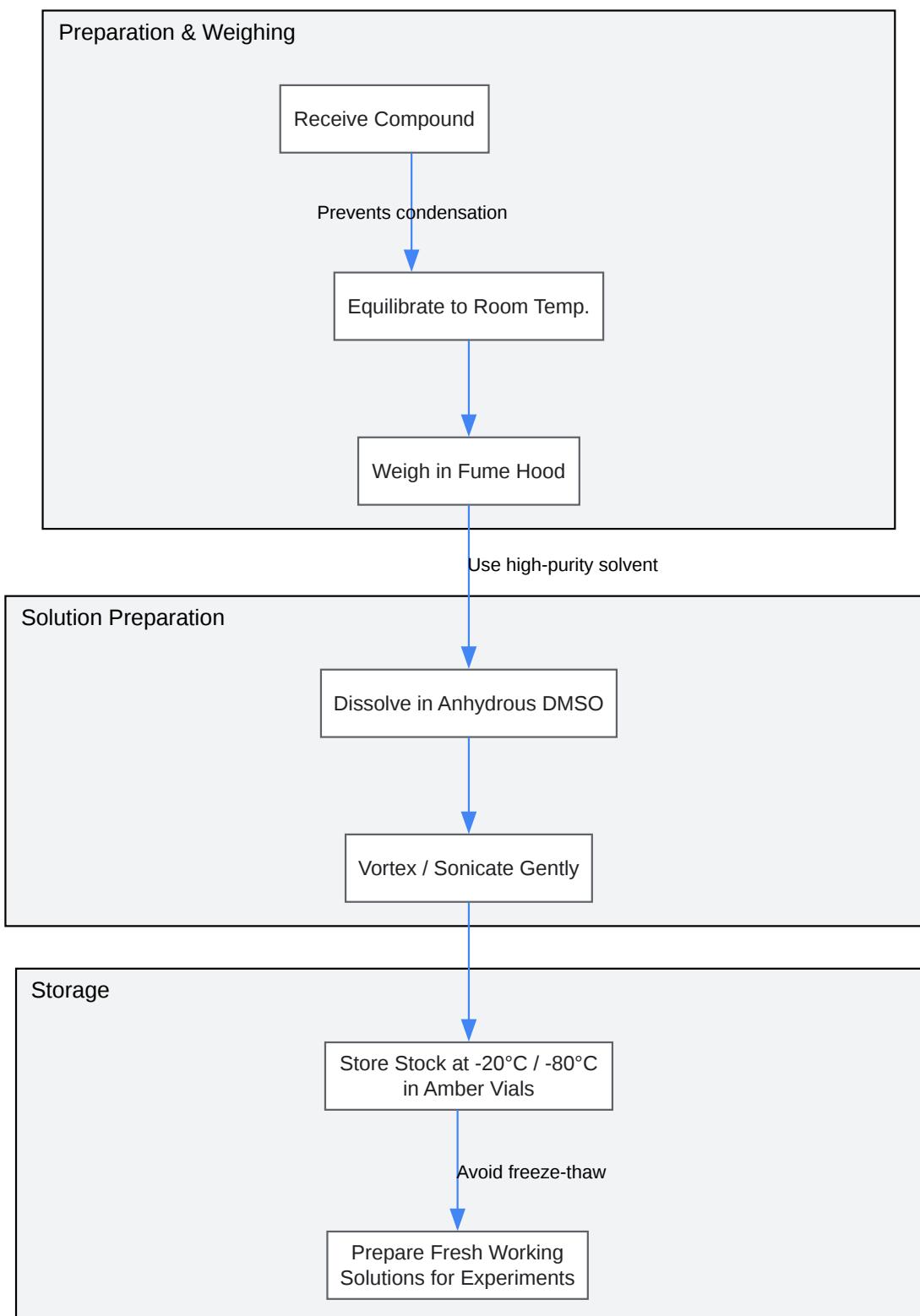
Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

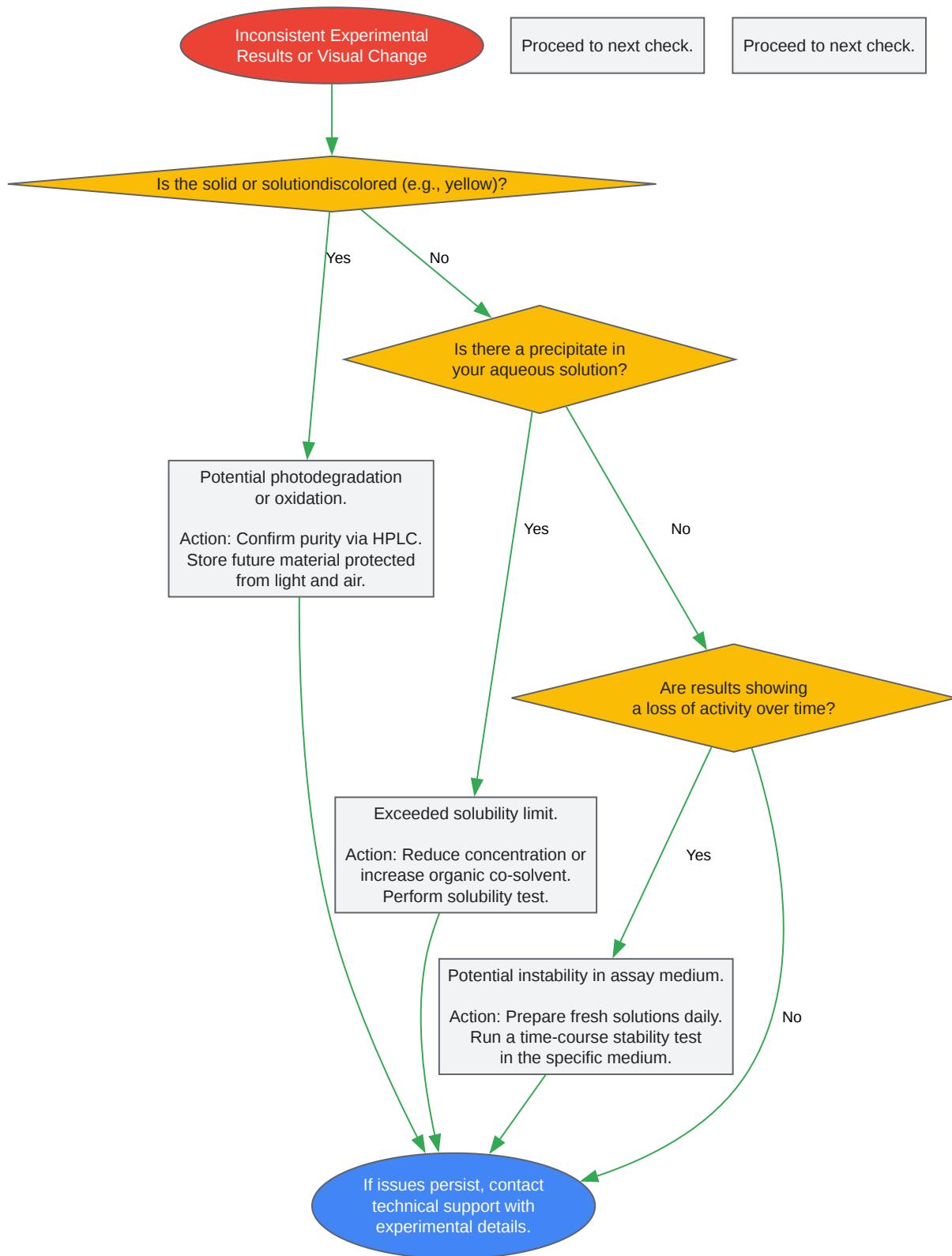
- Preparation: Allow the container of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** to equilibrate to room temperature before opening to prevent moisture condensation.
- Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid. For 1 mL of a 10 mM stock, you would need 2.24 mg.
- Dissolution: Add the solid to a sterile, amber microcentrifuge tube or glass vial. Add the appropriate volume of high-purity, anhydrous DMSO.
- Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
- Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C to minimize degradation.^[5]

Protocol 2: Forced Degradation Study for Stability Assessment

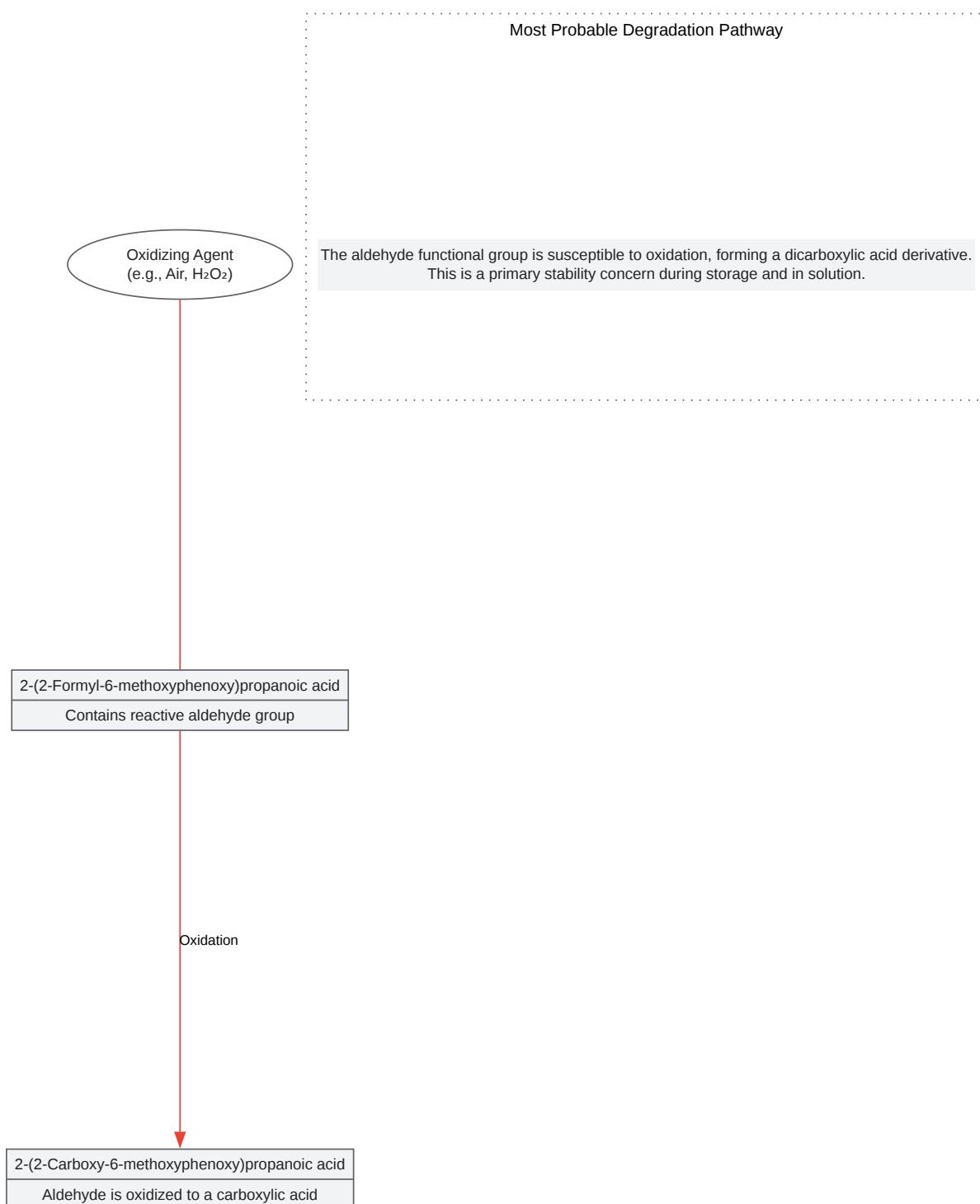

This protocol is used to intentionally degrade the compound to understand its stability profile under various stress conditions.^[5] Analysis is typically performed via HPLC or UPLC.

- Stock Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
- Aliquot for Stress Conditions: Divide the solution into separate, clearly labeled amber and clear glass vials for each condition.
- Acid Hydrolysis: To one aliquot, add 0.1 M HCl. Heat at 60-80°C for 2-4 hours.
- Base Hydrolysis: To another aliquot, add 0.1 M NaOH. Heat at 60-80°C for 2-4 hours.
- Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) to an aliquot and keep it at room temperature for several hours.^[5]
- Thermal Degradation: Heat an aliquot of the stock solution at 60-80°C.
- Photodegradation: Expose an aliquot in a clear vial to a light source compliant with ICH Q1B guidelines (e.g., a photostability chamber) for a defined period. Keep a control sample

wrapped in aluminum foil to serve as a dark control.[5]


- Analysis: After the stress period, neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze by HPLC. Compare the chromatograms to an unstressed control to identify degradation products and calculate the percentage loss of the parent compound.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for proper handling and stock solution preparation.

[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting common experimental issues.

[Click to download full resolution via product page](#)

Caption: Potential oxidative degradation pathway of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 590395-57-6|2-(2-Formyl-6-methoxyphenoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 2. aksci.com [aksci.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(2-Formyl-6-methoxyphenoxy)propanoic acid | C11H12O5 | CID 3834708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (±)-2-(p-Methoxyphenoxy)propionic acid = 98 13794-15-5 [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Support Center: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046132#handling-and-storage-of-2-2-formyl-6-methoxyphenoxy-propanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com